molecular formula C42H56K2O16 B15132891 CID 156592260

CID 156592260

Cat. No.: B15132891
M. Wt: 895.1 g/mol
InChI Key: CKVHCJAVIKXAKY-NPIFATTISA-L
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Description

Based on contextual clues from related entries, CID 156592260 may belong to the oscillatoxin family of natural products. Oscillatoxins are marine-derived polyketides with complex macrocyclic structures, often studied for their bioactive properties . For example, oscillatoxin D (CID 101283546) and its derivatives, such as 30-methyl-oscillatoxin D (CID 185389), share structural motifs like fused ether rings and hydroxyl groups, which are critical for their biological activity .

Properties

Molecular Formula

C42H56K2O16

Molecular Weight

895.1 g/mol

InChI

InChI=1S/C42H58O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-22,24,28-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,24-,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1

InChI Key

CKVHCJAVIKXAKY-NPIFATTISA-L

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C]([C]([C@H](O6)C(=O)O)O)O)O[C@H]7[C]([C]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C([C]([C](C(O4)C(=O)O)O)O)OC5[C]([C](C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156592260 involves specific synthetic routes and reaction conditions. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Identified Limitations in Available Data

  • No direct experimental data : None of the provided sources (PubMed, EPA, clinical trials) include studies or synthetic pathways for CID 156592260.

  • Discrepancies in identifiers : The PubChem entry ( ) corresponds to CID 156619060, a distinct compound with unrelated molecular properties.

General Insights from Structural Analogues

While this compound lacks direct data, analogous compounds with acetamide and hydroxyl groups (e.g., CID 156619060) suggest potential reactivity trends:

Reaction Type Typical Reagents/Conditions Expected Products
Oxidation KMnO₄, CrO₃Ketones, carboxylic acids
Reduction LiAlH₄, H₂/PdAlcohols, amines
Hydrolysis Acidic/basic aqueous conditionsCleaved acetamides, free amines

Note: These are generalized predictions and not verified for this compound.

Recommendations for Further Research

To address the knowledge gap:

  • Consult authoritative databases : Perform a targeted search in PubChem or SciFinder using the exact identifier.

  • Explore synthetic literature : Review journals specializing in organic synthesis for disclosed methods involving this compound.

  • Validate sources : Exclude non-peer-reviewed platforms (e.g., BenchChem) as per user instructions.

Scientific Research Applications

CID 156592260 has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which CID 156592260 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares CID 156592260 (inferred properties) with structurally related oscillatoxin derivatives and other bioactive compounds from the evidence:

Compound (CID) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Context Source
This compound Not specified Not specified Likely macrocyclic polyketide Hypothesized cytotoxicity or ion channel modulation (analogous to oscillatoxins) Inferred
Oscillatoxin D (101283546) C₃₈H₅₈O₁₀ 686.86 g/mol Macrocyclic ether, hydroxyl groups Cytotoxic, inhibits protein phosphatases
30-Methyl-oscillatoxin D (185389) C₃₉H₆₀O₁₀ 700.89 g/mol Methylated side chain Enhanced stability compared to parent
Oscillatoxin E (156582093) Not specified Not specified Modified macrocycle Marine toxin, ecological role
Betulin (72326) C₃₀H₅₀O₂ 442.73 g/mol Pentacyclic triterpene Antiviral, anti-inflammatory
Taurocholic acid (6675) C₂₆H₄₅NO₆S 535.70 g/mol Bile acid conjugate Lipid digestion, signaling

Key Findings

Structural Similarities :

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share macrocyclic backbones, suggesting this compound may exhibit similar complexity. Methylation or hydroxylation patterns in these compounds often correlate with bioactivity and metabolic stability .
  • In contrast, betulin (CID 72326) and taurocholic acid (CID 6675) represent distinct chemical classes (triterpenes and bile acids, respectively), highlighting the diversity of bioactive compounds in PubChem .

Functional Overlaps: Oscillatoxins are implicated in ion channel modulation and cytotoxicity, whereas betulin derivatives show antiviral and anti-inflammatory effects .

Analytical Characterization: Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , are critical for differentiating structural isomers (e.g., ginsenosides). Similar methods could resolve this compound’s fragmentation patterns if experimental data were available .

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